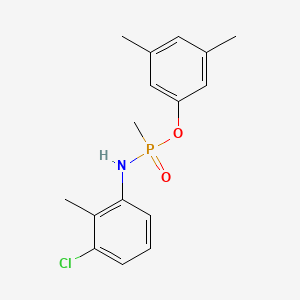
3,5-dimethylphenyl N-(3-chloro-2-methylphenyl)-P-methylphosphonamidoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethylphenyl N-(3-chloro-2-methylphenyl)-P-methylphosphonamidoate is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as DMMPA and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of DMMPA is not fully understood. However, it is believed that this compound acts as a nucleophile, reacting with electrophilic compounds such as nerve agents. This reaction results in the formation of a stable adduct, which can be detected using a variety of analytical techniques.
Biochemical and Physiological Effects:
DMMPA has been found to have various biochemical and physiological effects. This compound has been shown to inhibit acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. DMMPA has also been found to have cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMMPA is its high reactivity with nerve agents, making it an effective reagent for chemical warfare agent detection. This compound is also relatively easy to synthesize, making it readily available for use in scientific research. However, DMMPA can be toxic and must be handled with care. This compound also has a relatively short half-life, which can limit its usefulness in certain applications.
Direcciones Futuras
There are many potential future directions for research on DMMPA. One area of interest is the development of more sensitive and selective detection methods for nerve agents. Another potential direction is the synthesis of new compounds based on the structure of DMMPA, which may have improved properties for use in scientific research. Additionally, DMMPA could be studied further for its potential applications in cancer treatment and other medical fields.
Conclusion:
In conclusion, DMMPA is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, and has been shown to be an effective reagent for the detection of nerve agents. While DMMPA has some limitations, there are many potential future directions for research on this compound. Overall, DMMPA is a promising compound for use in scientific research and has the potential to make significant contributions to a variety of fields.
Métodos De Síntesis
DMMPA can be synthesized using a variety of methods. One common method is the reaction of 3,5-dimethylphenol with 3-chloro-2-methylphenyl isocyanate, followed by reaction with dimethylphosphoramidic dichloride. This method has been optimized to produce high yields of DMMPA with high purity.
Aplicaciones Científicas De Investigación
DMMPA has been studied for its potential applications in a variety of scientific research fields. One of the most promising applications is in the field of chemical warfare agent detection. DMMPA has been found to be an effective reagent for the detection of nerve agents such as sarin and soman. This compound has also been studied for its potential use as a flame retardant and as a precursor for the synthesis of other phosphonate compounds.
Propiedades
IUPAC Name |
3-chloro-N-[(3,5-dimethylphenoxy)-methylphosphoryl]-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClNO2P/c1-11-8-12(2)10-14(9-11)20-21(4,19)18-16-7-5-6-15(17)13(16)3/h5-10H,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVNZHMQNALWMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OP(=O)(C)NC2=C(C(=CC=C2)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClNO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N-[(3,5-dimethylphenoxy)(methyl)phosphoryl]-2-methylaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

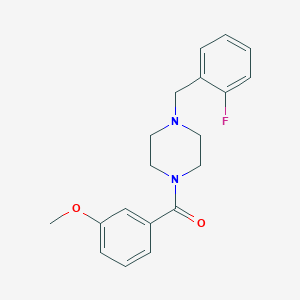
![N-(2-fluorophenyl)-3-oxo-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5615915.png)
![(3S*,4S*)-1-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5615918.png)
![3-[(2-{1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5615920.png)
![N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]-2-furamide](/img/structure/B5615924.png)

![N-({1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidin-3-yl}methyl)-1-phenylmethanesulfonamide](/img/structure/B5615940.png)
![2-(3-methyl-2-buten-1-yl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5615968.png)

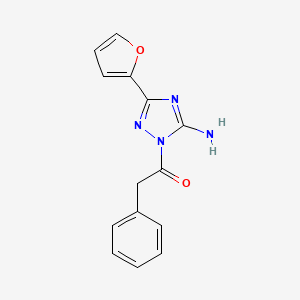
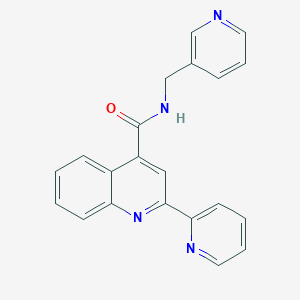

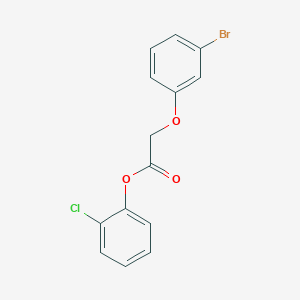
![ethyl 8-chloro-4-[(2-furylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B5616013.png)